4,6-Dichloro-2-(furan-3-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

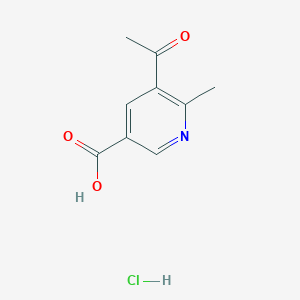

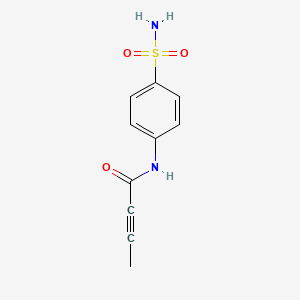

“4,6-Dichloro-2-(furan-3-yl)pyrimidine” is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 215.04 . It is a powder in physical form .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been widely studied due to their high degree of structural diversity and their wide range of biological activities . For instance, 2,4,6-trisubstituted pyrimidines have been synthesized using 4,6-dichloro-2-methylthiopyrimidine as a starting material for sequential substitution under Suzuki conditions .

Molecular Structure Analysis

The molecular structure of “4,6-Dichloro-2-(furan-3-yl)pyrimidine” can be represented by the InChI code: 1S/C8H4Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H .

Chemical Reactions Analysis

Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .

Physical And Chemical Properties Analysis

“4,6-Dichloro-2-(furan-3-yl)pyrimidine” is a powder in physical form . It has a molecular weight of 215.04 .

Scientific Research Applications

Quantum Chemical Characterization of Hydrogen Bonding Sites

Research into pyrimidine compounds, including derivatives similar to 4,6-Dichloro-2-(furan-3-yl)pyrimidine, has explored their hydrogen bonding (HB) sites using quantum chemistry methods. Investigations have identified the major hydrogen bonding site in pyrimidine derivatives, providing insights into their interaction mechanisms, which could be crucial for designing drugs with specific target interactions (Traoré et al., 2017).

Binding Modes in DNA Sequences

The study of unfused-aromatic dications, including compounds structurally related to 4,6-Dichloro-2-(furan-3-yl)pyrimidine, has shown different binding modes in AT and GC sequences of DNA. This research provides valuable information for the development of novel compounds that can selectively bind to specific DNA sequences, potentially leading to new cancer therapies or gene regulation technologies (Tanious et al., 1994).

Synthesis and Biological Activity of Derivatives

The synthesis of new derivatives containing a pyrimidine fragment along with a furan ring has been explored, revealing pronounced plant growth stimulating effects. These findings indicate potential agricultural applications, where such compounds could be used to enhance crop growth and yield (Pivazyan et al., 2019).

Development of Biologically Active Compounds

Research has focused on the synthesis of biologically active compounds containing pyrimidine and furan fragments. These compounds demonstrate plant-growth regulatory activity, suggesting their utility in agricultural biotechnology to regulate plant growth and development (Aniskova et al., 2017).

Novel Syntheses and Potential Antiprotozoal Agents

The synthesis of novel dicationic compounds related to 4,6-Dichloro-2-(furan-3-yl)pyrimidine has shown significant antiprotozoal activity. These compounds have demonstrated efficacy in vitro against pathogens, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of pyrimidine derivatives is diverse and depends on their specific chemical structure. They have been reported to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Future Directions

properties

IUPAC Name |

4,6-dichloro-2-(furan-3-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2O/c9-6-3-7(10)12-8(11-6)5-1-2-13-4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURYOCMMOPMFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=CC(=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)phenyl] 4-methylpentanoate](/img/structure/B2606117.png)

![5-((2-Fluorophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2606123.png)

![2-(3-oxopiperazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2606128.png)

![N-[4-(ethylsulfanyl)butan-2-yl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2606133.png)

![N-(3,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2606134.png)

![N-(2,5-dimethoxyphenyl)-2-(3-oxo-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2606137.png)